Cas no 1311495-72-3 (N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)

N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide
- AKOS034759062
- EN300-26686357
- Z979003274
- 1311495-72-3
-
- インチ: 1S/C15H13N3O/c16-7-8-17-15(19)12-9-14(10-5-6-10)18-13-4-2-1-3-11(12)13/h1-4,9-10H,5-6,8H2,(H,17,19)
- InChIKey: CQGISDNASJEDJB-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2C=CC=CC=2N=C(C=1)C1CC1)NCC#N
計算された属性
- せいみつぶんしりょう: 251.105862047g/mol
- どういたいしつりょう: 251.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 65.8Ų
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686357-0.05g |
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide |
1311495-72-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamideに関する追加情報
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide: A Comprehensive Overview
The compound with CAS No. 1311495-72-3, known as N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is a derivative of quinoline, a heterocyclic aromatic system, which has been extensively studied for its potential in drug discovery. The quinoline core of this molecule is further modified with a cyclopropyl group at the 2-position and a cyanomethyl substituent attached to the carboxamide group at the 4-position. These structural modifications confer unique chemical and biological properties to the compound.
Recent advancements in synthetic chemistry have enabled the precise synthesis of N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide, allowing researchers to explore its potential applications in therapeutic interventions. The cyclopropyl group, a three-membered ring with significant ring strain, introduces steric hindrance and enhances the molecule's stability. This structural feature is particularly advantageous in drug design, as it can improve bioavailability and reduce off-target effects. The cyanomethyl substituent, on the other hand, introduces electron-withdrawing properties, which can modulate the compound's reactivity and binding affinity to biological targets.
One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide exhibits potent inhibitory activity against several kinases, making it a strong candidate for further development as an anticancer agent. The molecule's ability to selectively target these enzymes while minimizing toxicity to healthy cells highlights its therapeutic potential.
In addition to its kinase inhibitory properties, this compound has shown promise in modulating other therapeutic targets. For instance, recent research has explored its role as a modulator of ion channels, which are integral to neuronal communication and cardiovascular function. The quinoline backbone provides a rigid framework that facilitates interactions with these targets, while the substituents enhance specificity and potency.
The synthesis of N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline core through cyclization reactions, followed by selective substitution at the 2-position with a cyclopropyl group and subsequent modification at the 4-position with a cyanomethyl-substituted carboxamide group. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm the molecular structure and purity of the compound, which are critical for its use in preclinical studies. Furthermore, computational modeling techniques have been employed to predict the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), providing valuable insights into its suitability as a drug candidate.
Looking ahead, ongoing research is focused on optimizing the chemical structure of N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide to enhance its therapeutic efficacy while reducing potential side effects. This includes exploring variations in substituents at different positions on the quinoline ring to fine-tune its interaction with biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically relevant drug.
In conclusion, N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide represents a cutting-edge advancement in medicinal chemistry. Its unique structural features and promising biological activity position it as a valuable tool in drug discovery efforts targeting various diseases. As research continues to unfold, this compound holds great potential for making significant contributions to healthcare.
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